Brivaracetam intermediate 3
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Overview
Description
Brivaracetam intermediate 3 is a crucial compound in the synthesis of Brivaracetam, an antiepileptic drug approved for the treatment of partial-onset seizures. Brivaracetam is known for its high affinity for synaptic vesicle protein 2A (SV2A), which plays a significant role in stabilizing electrical activity in the brain and preventing seizures .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Brivaracetam intermediate 3 involves several synthetic routes. One notable method includes the use of Pseudomonas fluorescens lipase-catalyzed transesterification to prepare optically pure 2-substituted primary alcohol. This alcohol is then transformed into (3R)-3-propylbutyrolactone, an advanced intermediate of Brivaracetam . Another method involves the Hofmann degradation reaction and cyclization to produce the desired intermediate .
Industrial Production Methods: Industrial production methods for this compound focus on optimizing yield and purity. Techniques such as chemoenzymatic synthesis and continuous flow conditions have been employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Brivaracetam intermediate 3 undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the conversion of (2R)-alcohol to (3R)-3-propylbutyrolactone involves oxidation .
Common Reagents and Conditions: Common reagents used in these reactions include Pseudomonas fluorescens lipase for transesterification, trifluoroacetic acid for oxidation, and various catalysts for cyclization .
Major Products Formed: The major products formed from these reactions include (3R)-3-propylbutyrolactone and other advanced intermediates essential for the final synthesis of Brivaracetam .
Scientific Research Applications
Brivaracetam intermediate 3 has several scientific research applications:
Mechanism of Action
The mechanism of action of Brivaracetam intermediate 3 is closely related to its role in the synthesis of Brivaracetam. Brivaracetam binds to synaptic vesicle protein 2A (SV2A) with high affinity, modulating synaptic GABA release and stabilizing electrical activity in the brain. This binding helps prevent seizures and contributes to the drug’s antiepileptic effects .
Comparison with Similar Compounds
Uniqueness: Brivaracetam intermediate 3 is unique due to its role in synthesizing Brivaracetam, which has a higher affinity for SV2A compared to Levetiracetam and Piracetam. This higher affinity results in more effective seizure control and better pharmacokinetic properties .
Properties
Molecular Formula |
C11H21ClN2O2 |
---|---|
Molecular Weight |
248.75 g/mol |
IUPAC Name |
N-(1-amino-1-oxobutan-2-yl)-3-(chloromethyl)hexanamide |
InChI |
InChI=1S/C11H21ClN2O2/c1-3-5-8(7-12)6-10(15)14-9(4-2)11(13)16/h8-9H,3-7H2,1-2H3,(H2,13,16)(H,14,15) |
InChI Key |
GSKKODFCGSQPLP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC(=O)NC(CC)C(=O)N)CCl |
Origin of Product |
United States |
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